molecular formula C13H12N2 B1608378 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine CAS No. 71718-88-2

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine

Cat. No.: B1608378
CAS No.: 71718-88-2
M. Wt: 196.25 g/mol
InChI Key: DXDPRQLAIWIMDP-UHFFFAOYSA-N
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Description

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂. It is characterized by the presence of a phenyl group attached to a methanamine moiety, which is further connected to a pyridin-3-ylmethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine can be synthesized through a condensation reaction between benzaldehyde and 3-pyridinecarboxaldehyde in the presence of an amine, such as methylamine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethylene)methanamine
  • N-(pyridin-4-ylmethylene)methanamine
  • N-(pyridin-3-ylmethylene)benzylamine

Uniqueness

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDPRQLAIWIMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397315
Record name (E)-N-Benzyl-1-(pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71718-88-2
Record name (E)-N-Benzyl-1-(pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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